molecular formula C18H14FNO4 B2682578 Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate CAS No. 477499-42-6

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate

Cat. No.: B2682578
CAS No.: 477499-42-6
M. Wt: 327.311
InChI Key: WBSFSIDIHCGDMR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties

Preparation Methods

The synthesis of Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions, often using ethyl alcohol and a carboxylic acid derivative.

    Amidation Reaction: The 4-fluorobenzamido group is introduced via an amidation reaction, where a 4-fluorobenzoyl chloride reacts with the amine group on the benzofuran core.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the amido group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis .

Scientific Research Applications

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to viral proteins, preventing their replication, or interact with bacterial cell walls, leading to their destruction. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

    Benzofuran-2-carboxylic acid: Lacks the ethyl ester and amido groups, leading to different chemical and biological properties.

    4-Fluorobenzofuran: Lacks the carboxylate and amido groups, resulting in different reactivity and applications.

    Ethyl 3-benzamido-benzofuran-2-carboxylate: Similar structure but without the fluorine atom, which can significantly alter its biological activity and chemical reactivity.

The presence of the 4-fluorobenzamido group in this compound makes it unique, as the fluorine atom can enhance its biological activity and stability .

Biological Activity

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the realms of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds. Its structure features a benzofuran core with an ethyl ester and a fluorinated benzamide substituent. The presence of the fluorine atom is significant as it can enhance the compound's stability and biological activity.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

  • Anticancer Activity : this compound shows promise in inhibiting cancer cell proliferation. Studies indicate that derivatives of benzofuran compounds can exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Preliminary data suggest that this compound may possess antibacterial and antiviral activities. Its mechanism may involve disruption of bacterial cell walls or inhibition of viral replication processes.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes, such as α-glucosidase, which is relevant for diabetes management. Kinetic studies have shown varying degrees of inhibition, indicating its potential as a therapeutic agent .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Enzyme Interaction : The compound may interact with various enzymes, inhibiting their activity through competitive or non-competitive mechanisms. For instance, docking studies have suggested binding affinities that could prevent substrate access to active sites .
  • Cellular Pathway Modulation : By influencing signaling pathways involved in cell proliferation and apoptosis, the compound could alter cellular responses to stress or damage, contributing to its anticancer effects.

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating derivatives of benzofuran compounds, including this compound. Here are some key findings:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in various cancer cell lines
AntimicrobialExhibits activity against specific bacterial strains
Enzyme InhibitionInhibits α-glucosidase with varying IC50 values

Cytotoxicity Studies

In cytotoxicity assessments against normal cell lines (e.g., 3T3), compounds similar to this compound were found to be noncytotoxic at concentrations up to 150 µM, indicating a favorable safety profile for potential therapeutic applications .

Comparative Analysis

Comparing this compound with other related compounds reveals distinct differences in biological activity due to structural variations:

Compound NameStructural FeaturesUnique Characteristics
This compoundBenzofuran core with fluorinated amideEnhanced stability and potential biological activity
Ethyl benzofuran-2-carboxylateLacks amide functionalitySimpler structure with different reactivity
3-(4-fluorobenzamido)benzofuran-2-carboxamideAmide instead of esterDifferent solubility and stability properties

Properties

IUPAC Name

ethyl 3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c1-2-23-18(22)16-15(13-5-3-4-6-14(13)24-16)20-17(21)11-7-9-12(19)10-8-11/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSFSIDIHCGDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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